PGG Outperforms Gallic Acid, Methyl Gallate, Paeoniflorin, and Paeonol in Inhibiting Inflammatory Pathways
In a systematic study of anti-inflammatory compounds from Mu Dan Pi (Moutan Cortex), PGG was the most potent among five known active components. It inhibited both NF-κB and IRF reporters with an IC50 of 5-10 µM, outperforming gallic acid, methyl gallate, paeoniflorin, and paeonol [1].
| Evidence Dimension | Inhibition of NF-κB and IRF reporters |
|---|---|
| Target Compound Data | IC50 = 5-10 µM |
| Comparator Or Baseline | Gallic acid, methyl gallate, paeoniflorin, paeonol |
| Quantified Difference | PGG was the most efficient at inhibiting both reporters. |
| Conditions | THP-1 cells induced with Toll-like receptor or RIG-I/MDA5 activators. |
Why This Matters
This demonstrates that for research targeting NF-κB or IRF pathways, PGG is the most potent and therefore the most relevant molecular tool among its natural co-occurring analogs, justifying its selection and procurement over cheaper or more readily available alternatives.
- [1] Chen, T. F., et al. (2020). A systematic identification of anti-inflammatory active components derived from Mu Dan Pi and their applications in inflammatory bowel disease. Scientific Reports, 10, 17168. View Source
